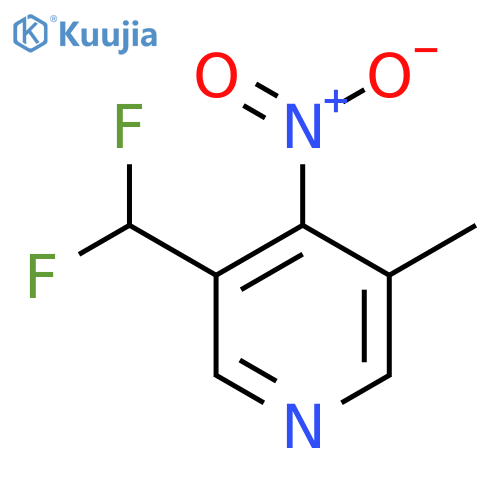

Cas no 1806064-90-3 (3-(Difluoromethyl)-5-methyl-4-nitropyridine)

1806064-90-3 structure

商品名:3-(Difluoromethyl)-5-methyl-4-nitropyridine

CAS番号:1806064-90-3

MF:C7H6F2N2O2

メガワット:188.131548404694

CID:4848957

3-(Difluoromethyl)-5-methyl-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-methyl-4-nitropyridine

-

- インチ: 1S/C7H6F2N2O2/c1-4-2-10-3-5(7(8)9)6(4)11(12)13/h2-3,7H,1H3

- InChIKey: MMVFYWBFKALCGB-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=NC=C(C)C=1[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 195

- トポロジー分子極性表面積: 58.7

- 疎水性パラメータ計算基準値(XlogP): 1.7

3-(Difluoromethyl)-5-methyl-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029075012-250mg |

3-(Difluoromethyl)-5-methyl-4-nitropyridine |

1806064-90-3 | 97% | 250mg |

$470.40 | 2022-04-01 | |

| Alichem | A029075012-1g |

3-(Difluoromethyl)-5-methyl-4-nitropyridine |

1806064-90-3 | 97% | 1g |

$1,504.90 | 2022-04-01 | |

| Alichem | A029075012-500mg |

3-(Difluoromethyl)-5-methyl-4-nitropyridine |

1806064-90-3 | 97% | 500mg |

$815.00 | 2022-04-01 |

3-(Difluoromethyl)-5-methyl-4-nitropyridine 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

1806064-90-3 (3-(Difluoromethyl)-5-methyl-4-nitropyridine) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量